5-Hydroxy-2-aminoindane

Description

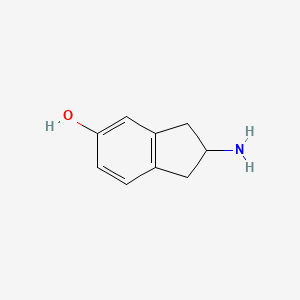

5-Hydroxy-2-aminoindane is a synthetic aminoindane derivative featuring a hydroxyl (-OH) group at the 5-position and an amine (-NH₂) group at the 2-position of the indane ring.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C9H11NO/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8,11H,3-4,10H2 |

InChI Key |

CNMRLASNNLSRGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-5-ol typically involves the reduction of 2-nitroindan-5-ol. The process begins with the nitration of indan-5-ol to form 2-nitroindan-5-ol, followed by catalytic hydrogenation to yield 2-Aminoindan-5-ol. Common catalysts used in this reduction include palladium on carbon (Pd/C) and platinum oxide (PtO2).

Industrial Production Methods: Industrial production of 2-Aminoindan-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Aminoindan-5-ol.

Types of Reactions:

Oxidation: 2-Aminoindan-5-ol can undergo oxidation reactions to form corresponding quinones or imines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form 2-aminoindan, especially under strong reducing conditions using agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine) and sulfonyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., bromine), sulfonyl chlorides

Major Products Formed:

Oxidation: Quinones, imines

Reduction: 2-Aminoindan

Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound’s interactions with biological systems are studied to understand its effects on cellular processes.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in neuropharmacology.

Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Aminoindan-5-ol involves its interaction with monoamine transporters and receptors. It has been shown to affect the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can modulate synaptic transmission and influence various neurological pathways. The compound’s affinity for specific receptor subtypes, such as α2-adrenergic receptors, further contributes to its pharmacological profile.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aminoindanes share a core indane scaffold but differ in substituent groups, which critically modulate their pharmacological effects. Below is a detailed comparison of 5-Hydroxy-2-aminoindane with key analogs:

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

*Calculated based on molecular formula (C₉H₁₁NO).

Key Observations

Substituent Effects on Bioactivity: Polar Groups (e.g., -OH): The hydroxyl group in this compound likely enhances water solubility but may reduce blood-brain barrier (BBB) penetration compared to lipophilic analogs like 5-IAI (iodo) or MMAI (methoxy/methyl) . This could result in attenuated central effects. Halogenated Groups (e.g., -I in 5-IAI): Iodo substituents increase molecular weight and metabolic stability, prolonging duration of action . Methylenedioxy Groups (e.g., MDAI): These groups enhance serotonin release and selectivity, mimicking MDMA’s effects with reduced neurotoxicity .

In contrast, 5-IAI and MDAI act primarily as serotonin releasers, with MDAI showing higher selectivity for 5-HT systems over dopamine/norepinephrine .

Metabolism and Toxicity :

- Hydroxyl groups are prone to glucuronidation/sulfation, which may accelerate excretion and reduce toxicity compared to halogenated or methylated analogs .

- 5-IAI’s iodo group resists oxidative metabolism, contributing to its longer half-life but lower hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.